molecular formula C13H14N4O2S B5875008 methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate

methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate

Cat. No. B5875008
M. Wt: 290.34 g/mol
InChI Key: YWXAXNATFRTDTE-UHFFFAOYSA-N
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Description

Methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate, also known as MAT, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MAT has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate involves the inhibition of key enzymes and signaling pathways involved in various cellular processes. For example, methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been shown to have various biochemical and physiological effects in scientific research studies. For example, methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has also been shown to inhibit the production of reactive oxygen species, which are involved in the pathogenesis of various diseases. In addition, methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has several advantages for use in lab experiments, including its high purity and stability, as well as its well-defined chemical structure. However, methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate also has some limitations, such as its relatively low water solubility and potential toxicity at high doses.

Future Directions

There are several future directions for research on methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate. One potential direction is to further explore its anti-tumor effects and potential use in cancer therapy. Another potential direction is to investigate its effects on other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and safety profile of methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate for therapeutic use.

Synthesis Methods

Methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate can be synthesized through a multi-step process involving the reaction of 2-pyridinecarboxaldehyde with allyl isothiocyanate, followed by the reaction of the resulting intermediate with 4-amino-1,2,4-triazole-3-thiol and methyl acetoacetate. The final product is obtained through purification and isolation steps.

Scientific Research Applications

Methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been studied for its potential therapeutic applications in various scientific research studies. One study found that methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has anti-tumor effects in breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study showed that methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

methyl 2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-3-8-17-12(10-6-4-5-7-14-10)15-16-13(17)20-9-11(18)19-2/h3-7H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXAXNATFRTDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1CC=C)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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